molecular formula C15H25Cl2NO B12807956 Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- CAS No. 97702-88-0

Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-

Cat. No.: B12807956
CAS No.: 97702-88-0
M. Wt: 306.3 g/mol
InChI Key: UXRFGAVKBYGPBP-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-: is a complex organic compound characterized by its unique molecular structure. This compound is part of the acetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of cyclohexyl groups and dichloro substituents in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylmethylamine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in clinical trials.

    Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-cyclohexyl-: Similar in structure but lacks the dichloro substituents, resulting in different chemical properties and reactivity.

    N-(4-Oxocyclohexyl)acetamide: Contains an oxo group instead of the dichloro groups, leading to distinct reactivity and applications.

    N,N-Dimethylacetamide: A widely used solvent with different functional groups, offering unique solubility and chemical properties.

Uniqueness

Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- stands out due to its combination of cyclohexyl and dichloro substituents. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance.

Properties

CAS No.

97702-88-0

Molecular Formula

C15H25Cl2NO

Molecular Weight

306.3 g/mol

IUPAC Name

2,2-dichloro-N-[4-(cyclohexylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H25Cl2NO/c16-14(17)15(19)18-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2,(H,18,19)

InChI Key

UXRFGAVKBYGPBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCC(CC2)NC(=O)C(Cl)Cl

Origin of Product

United States

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